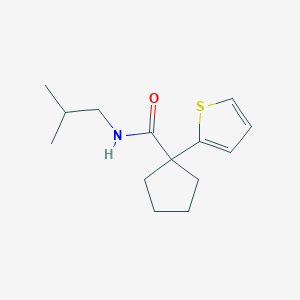
N-isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound that features a cyclopentanecarboxamide core with an isobutyl group and a thiophen-2-yl substituent. This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide can be achieved through a multi-step process involving the formation of the cyclopentanecarboxamide core, followed by the introduction of the isobutyl and thiophen-2-yl groups. One common method involves the condensation of cyclopentanone with an appropriate amine to form the cyclopentanecarboxamide core. This intermediate can then be reacted with isobutyl bromide and thiophen-2-yl lithium to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanecarboxamide core can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The isobutyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyclopentanecarboxamide core can interact with proteins, potentially inhibiting their function or altering their conformation .
Comparison with Similar Compounds
Similar Compounds
N-isobutyl-1-(thiophen-3-yl)cyclopentanecarboxamide: Similar structure but with the thiophene ring at the 3-position.
N-isobutyl-1-(furan-2-yl)cyclopentanecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-isobutyl-1-(pyridin-2-yl)cyclopentanecarboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to the specific positioning of the thiophene ring at the 2-position, which can influence its electronic properties and reactivity. This positioning may enhance its interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
N-(2-methylpropyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-11(2)10-15-13(16)14(7-3-4-8-14)12-6-5-9-17-12/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTGQDGXSMTMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1(CCCC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
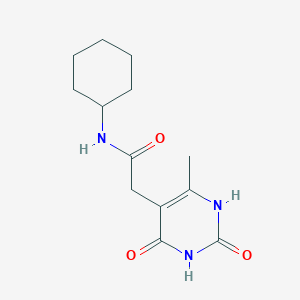
![5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2941118.png)
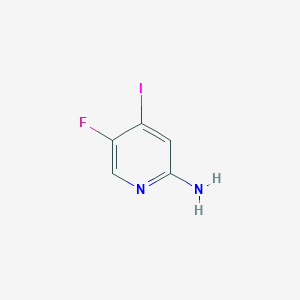
![2-Cyclopropyl-4-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2941121.png)
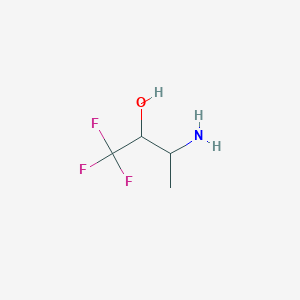
![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2941125.png)
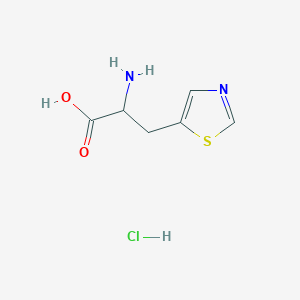
![1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2941129.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)prop-2-enamide](/img/structure/B2941130.png)
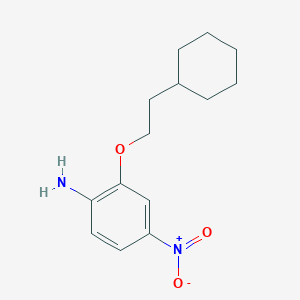
methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2941133.png)
![3-(pyridin-3-yloxy)-N-[(thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2941135.png)
![(2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2941137.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2941139.png)
